N'-[(E)-furan-2-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anthelmintic activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and tetrazole moieties. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene-acetohydrazides
- N’-[(furan-2-ylmethylene)-2-hydroxybenzohydrazide]
Uniqueness
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is unique due to its combination of a furan ring, a phenyl group, and a tetrazole ring. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C14H12N6O2 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N6O2/c21-13(16-15-9-12-7-4-8-22-12)10-20-18-14(17-19-20)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,21)/b15-9+ |
InChI Key |
VEHCWCWWNWZMNP-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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